3-(1,3-Dioxolan-2-yl)benzaldehyde
Overview
Description
3-(1,3-Dioxolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)benzaldehyde can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with efficient water removal techniques, such as the use of molecular sieves or orthoesters. Catalysts like zirconium tetrachloride or tetrabutylammonium tribromide can be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzaldehyde moiety, often using reagents like Grignard reagents or organolithium compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and protective groups for carbonyl compounds
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with the dioxolane ring attached at the para position.
1,3-Dioxolane: A simpler compound without the benzaldehyde moiety, used as a solvent and co-monomer in polyacetals.
1,3-Dioxane: A related compound with a six-membered ring, used in various chemical applications.
Uniqueness
3-(1,3-Dioxolan-2-yl)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other dioxolane and dioxane derivatives. Its combination of a benzaldehyde moiety with a 1,3-dioxolane ring makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHULPFZAXZJBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500634 | |
Record name | 3-(1,3-Dioxolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68348-23-2 | |
Record name | 3-(1,3-Dioxolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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